N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

Catalog No.
S13656002
CAS No.
M.F
C11H10N4O
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

Product Name

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

IUPAC Name

N-(5-pyrazin-2-ylpyridin-2-yl)acetamide

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16)

InChI Key

JLTSAFCQTMGFDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which consists of a pyrazine ring and a pyridine ring connected through an acetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and the unique electronic properties imparted by the heterocyclic rings. The molecular formula for N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is C_11H_10N_4O, and its structure can be represented as follows:

This compound's design allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can be conducted using reducing agents like sodium borohydride or lithium aluminum hydride, which may alter the functional groups present in the compound.
  • Substitution: The compound can undergo nucleophilic substitution reactions at positions on the pyrazine or pyridine rings, often facilitated by reagents like sodium azide or halogenated compounds.

These reactions allow for the modification of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide to create derivatives with potentially enhanced biological activity or altered properties.

The biological activity of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has been explored in various studies. Compounds containing pyrazine and pyridine moieties are known to exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition: The ability to inhibit specific enzymes makes such compounds valuable in drug design, particularly in targeting metabolic pathways associated with diseases.

The synthesis of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Ring Construction: The pyridine component can be synthesized via methods such as the Hantzsch reaction or by using pyridine derivatives as starting materials.
  • Acetamide Formation: The final step usually involves acylation of an amine with acetic anhydride or acetyl chloride to form the acetamide functional group.

These methods can be optimized for yield and purity depending on the desired application.

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be leveraged in developing new agrochemicals.
  • Material Science: The unique electronic properties may find applications in developing novel materials or sensors.

Interaction studies involving N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide often focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and binding assays are commonly used to elucidate these interactions. Understanding how this compound interacts at the molecular level is crucial for optimizing its pharmacological profile.

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be compared with several related compounds that share structural features but may differ in biological activity or application:

Compound NameStructure FeaturesUnique Properties
N-(pyridin-4-yl)acetamideContains a pyridine ringKnown for anti-inflammatory effects
3-bromoimidazo[1,2-a]pyridinesContains imidazole and pyridine ringsExhibits potent anticancer activity
Pyrrolopyrazine derivativesContains both pyrazine and pyrrole ringsKnown for neuroprotective effects
N-(5-bromopyridin-2-yl)acetamideSimilar acetamide structureExhibits antibacterial properties

The uniqueness of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide lies in its specific combination of pyrazine and pyridine rings linked through an acetamide group, which contributes to its distinct chemical reactivity and potential therapeutic applications.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.08546096 g/mol

Monoisotopic Mass

214.08546096 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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